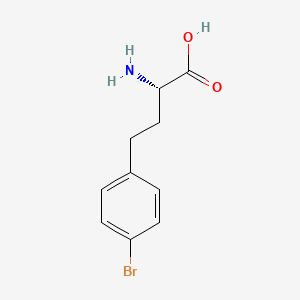

(S)-2-Amino-4-(4-bromophenyl)butanoic acid

Description

Propriétés

IUPAC Name |

(2S)-2-amino-4-(4-bromophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5,9H,3,6,12H2,(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKLOOEYUDFTYNM-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CC[C@@H](C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: (S)-2-Amino-4-(4-bromophenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-4-(4-bromophenyl)butanoic acid is a non-proteinogenic α-amino acid. Its structure, featuring a bromo-substituted phenyl group, makes it a valuable building block in medicinal chemistry and drug development. The presence of the bromine atom offers a site for further chemical modification through cross-coupling reactions, allowing for the synthesis of a diverse range of derivatives. Furthermore, the chiral nature of this amino acid is crucial for its interaction with biological targets. This technical guide provides a comprehensive overview of its chemical properties, a representative synthetic protocol, and its relevance in the context of drug development, particularly as a potential precursor for inhibitors of critical cell cycle proteins.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 258.12 g/mol | [1] |

| Molecular Formula | C₁₀H₁₂BrNO₂ | [1] |

| CAS Number | 1260587-25-4 | [1][2] |

| SMILES | O=C(O)--INVALID-LINK--CCC1=CC=C(Br)C=C1 | [1] |

| InChI Key | DKLOOEYUDFTYNM-VIFPVBQESA-N | [2] |

Representative Experimental Protocol: Asymmetric Synthesis

Materials:

-

Ni(II) complex of the Schiff base of glycine and (S)-2-N-(N'-benzylprolyl)aminobenzophenone (or a similar chiral auxiliary)

-

1-bromo-2-(4-bromophenyl)ethane

-

Aprotic solvent (e.g., acetonitrile, DMF)

-

Base (e.g., powdered KOH, DBU)

-

Hydrochloric acid (for hydrolysis)

-

Ion-exchange resin (for purification)

-

Standard laboratory glassware and purification apparatus (chromatography)

Procedure:

-

Alkylation: The chiral Ni(II) complex of the glycine Schiff base is dissolved in an aprotic solvent under an inert atmosphere (e.g., argon or nitrogen). To this solution, a strong, non-nucleophilic base is added, followed by the dropwise addition of 1-bromo-2-(4-bromophenyl)ethane at a controlled temperature (often room temperature or slightly below). The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: Upon completion of the alkylation, the reaction mixture is quenched, and the solvent is removed under reduced pressure. The resulting crude product, the alkylated Ni(II) complex, is then subjected to acidic hydrolysis (e.g., with 6N HCl) to cleave the Schiff base and release the amino acid and the chiral auxiliary.

-

Purification and Isolation: The aqueous solution containing the crude this compound is washed with an organic solvent to remove the chiral auxiliary. The aqueous layer is then neutralized and the amino acid is purified using ion-exchange chromatography. The fractions containing the desired product are collected, combined, and the solvent is evaporated to yield the pure amino acid.

Relevance in Drug Development and Biological Context

Non-natural amino acids like this compound are of significant interest in drug discovery as they can be incorporated into peptides to enhance their stability and binding affinity or used as scaffolds for the synthesis of small molecule inhibitors.

A key area of application for structurally related compounds is in the development of inhibitors for Centromere-associated protein E (CENP-E). CENP-E is a kinesin-like motor protein that plays a critical role in the alignment of chromosomes at the metaphase plate during mitosis.[3][4] Inhibition of CENP-E's ATPase activity disrupts this process, leading to mitotic arrest and ultimately, apoptosis of the cancer cell.[4][5] This makes CENP-E a promising target for anticancer therapies. A known inhibitor of CENP-E, GSK923295, is synthesized from a precursor that is structurally similar to this compound.

The following diagram illustrates the logical workflow of how an inhibitor derived from a compound like this compound could interfere with the cell cycle.

This diagram illustrates that this compound can serve as a starting material for the synthesis of a CENP-E inhibitor. This inhibitor then targets the CENP-E motor protein, which is essential for proper chromosome alignment during the metaphase stage of mitosis. Inhibition of CENP-E leads to chromosome misalignment, which in turn activates the spindle assembly checkpoint, causing the cell to arrest in mitosis and potentially undergo apoptosis. This targeted disruption of the cell cycle in rapidly dividing cancer cells is a key strategy in modern oncology drug development.

References

An In-Depth Technical Guide to the Synthesis of (S)-2-Amino-4-(4-bromophenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for (S)-2-Amino-4-(4-bromophenyl)butanoic acid, a chiral non-proteinogenic amino acid of interest in medicinal chemistry and drug development. The proposed synthesis leverages a highly stereoselective and scalable method for the construction of the key precursor, followed by a diastereoselective amination strategy. This document includes detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate its application in a research and development setting.

Introduction

This compound is a valuable building block in the synthesis of complex pharmaceutical agents. Its structural features, including a chiral alpha-amino acid moiety and a bromophenyl group, make it a versatile scaffold for introducing specific pharmacophores and for use in structure-activity relationship (SAR) studies. The stereochemistry at the alpha-carbon is crucial for biological activity, necessitating a synthetic route that provides high enantiomeric purity. This guide outlines a robust two-stage synthesis strategy, commencing with the asymmetric synthesis of the precursor (S)-3-(4-bromophenyl)butanoic acid, followed by the introduction of the amino group at the C-2 position.

Overall Synthesis Pathway

The proposed synthesis of this compound is a two-part process. The first part establishes the carbon skeleton and the stereocenter at what will become the beta-position of the final product. The second part introduces the amino group at the alpha-position with control of the stereochemistry.

Caption: Overall synthetic strategy for this compound.

Experimental Protocols

Stage 1: Synthesis of (S)-3-(4-Bromophenyl)butanoic Acid

This stage is based on a well-established and scalable procedure from Organic Syntheses, which ensures high enantiomeric purity of the key intermediate.[1][2]

3.1.1. Part A: (S)-Ethyl 3-(4-bromophenyl)butanoate

This step involves the rhodium-catalyzed asymmetric 1,4-addition of 4-bromophenylboronic acid to ethyl crotonate.

-

Reaction Scheme:

-

Experimental Procedure:

-

To a 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add (4-bromophenyl)boronic acid (25.1 g, 125 mmol), bis(norbornadiene)rhodium(I) tetrafluoroborate (467 mg, 1.25 mmol), and (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (780 mg, 1.25 mmol).

-

Add 1,4-dioxane (250 mL) and stir the mixture at 23 °C for 30 minutes under a nitrogen atmosphere.

-

Add water (38 mL) followed by triethylamine (17.5 mL, 125 mmol).

-

Heat the reaction mixture to 30 °C and add ethyl (E)-crotonate (18.6 mL, 150 mmol) dropwise over 5 minutes.

-

Stir the reaction at 35 °C for 21 hours.

-

Cool the mixture to room temperature and concentrate under reduced pressure.

-

Dilute the residue with diethyl ether (200 mL) and wash with water (2 x 150 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

3.1.2. Part B: (S)-3-(4-Bromophenyl)butanoic Acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid.

-

Reaction Scheme:

-

Experimental Procedure:

-

Dissolve the crude (S)-ethyl 3-(4-bromophenyl)butanoate in methanol (250 mL) in a 1-L round-bottomed flask.

-

Add a solution of sodium hydroxide (15.0 g, 375 mmol) in water (75 mL).

-

Heat the mixture to 50 °C and stir for 1 hour.

-

Cool the reaction to 30 °C, dilute with water (100 mL), and remove the methanol under reduced pressure.

-

Wash the aqueous residue with dichloromethane (100 mL).

-

Cool the aqueous layer to 10 °C and acidify to pH 1-2 with concentrated HCl.

-

Extract the product with ethyl acetate (3 x 150 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude acid.

-

Purify by crystallization from heptane.

-

Quantitative Data for Stage 1

| Step | Product | Starting Material (Amount) | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Asymmetric 1,4-Addition | (S)-Ethyl 3-(4-bromophenyl)butanoate | (4-bromophenyl)boronic acid (125 mmol) | ~95 (crude) | >98 | [1][2] |

| Hydrolysis and Crystallization | (S)-3-(4-Bromophenyl)butanoic Acid | (S)-Ethyl 3-(4-bromophenyl)butanoate (from 125 mmol scale) | 73 | >99 | [1][2] |

Stage 2: Diastereoselective α-Amination

This stage employs a chiral auxiliary to direct the stereoselective introduction of an amino group at the alpha-position. The Evans asymmetric alkylation methodology provides a robust framework for this transformation.

3.2.1. Part A: Coupling to Evans Chiral Auxiliary

The chiral carboxylic acid is coupled to an Evans oxazolidinone auxiliary.

-

Reaction Scheme:

-

Experimental Procedure (General):

-

Dissolve (S)-3-(4-bromophenyl)butanoic acid in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the solution to 0 °C and add triethylamine (2.2 equivalents).

-

Slowly add pivaloyl chloride (1.1 equivalents) and stir for 1 hour at 0 °C.

-

In a separate flask, dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous dichloromethane and cool to 0 °C.

-

Add n-butyllithium (1.05 equivalents) to the oxazolidinone solution and stir for 15 minutes.

-

Cannulate the mixed anhydride solution into the lithium salt of the oxazolidinone at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with dichloromethane.

-

Dry the organic layer, concentrate, and purify the chiral imide by flash chromatography.

-

3.2.2. Part B: Diastereoselective α-Azidation

The enolate of the chiral imide is formed and then reacted with an electrophilic azide source.

-

Reaction Scheme:

-

Experimental Procedure (General):

-

Dissolve the chiral imide in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

-

Slowly add a solution of sodium hexamethyldisilazide (NaHMDS) (1.1 equivalents) in THF.

-

Stir the resulting enolate solution at -78 °C for 30 minutes.

-

Add a solution of 2,4,6-triisopropylbenzenesulfonyl azide (trisylazide) (1.2 equivalents) in THF dropwise.

-

Stir the reaction at -78 °C for 2-3 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the α-azido imide by flash chromatography.

-

3.2.3. Part C: Reduction and Auxiliary Cleavage

The azide is reduced to the amine, and the chiral auxiliary is cleaved to yield the final product.

-

Reaction Scheme:

-

Experimental Procedure (General):

-

Dissolve the α-azido imide in methanol or ethyl acetate.

-

Add 10% palladium on carbon (catalytic amount).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through Celite and concentrate the filtrate.

-

Dissolve the resulting amine in a mixture of THF and water.

-

Cool to 0 °C and add a solution of lithium hydroxide (LiOH) and hydrogen peroxide (H2O2).

-

Stir the reaction for 2-4 hours, or until the cleavage is complete.

-

Quench the excess peroxide with sodium sulfite.

-

Adjust the pH to neutral with an acidic solution.

-

Extract the aqueous layer with dichloromethane to remove the chiral auxiliary.

-

The aqueous layer containing the amino acid can be purified by ion-exchange chromatography or crystallization.

-

Quantitative Data for Stage 2 (Estimated)

| Step | Product | Starting Material | Yield (%) (Estimated) | Diastereomeric Ratio (dr) (Estimated) |

| Auxiliary Coupling | Chiral Imide | Carboxylic Acid | 85-95 | N/A |

| α-Azidation | α-Azido Imide | Chiral Imide | 70-85 | >95:5 |

| Reduction & Cleavage | This compound | α-Azido Imide | 80-90 | N/A |

Note: The yields and diastereomeric ratio for Stage 2 are estimated based on typical values for Evans auxiliary chemistry and will require experimental optimization.

Mandatory Visualizations

Experimental Workflow for Stage 1

Caption: Workflow for the synthesis of the key intermediate.

Logical Relationships in Diastereoselective Amination (Stage 2)

Caption: Logical flow for the diastereoselective amination step.

Conclusion

The synthetic pathway detailed in this guide offers a reliable and scalable method for the preparation of enantiomerically pure this compound. The initial asymmetric synthesis of the butanoic acid precursor is well-documented and provides a solid foundation with high stereochemical integrity. The subsequent diastereoselective amination, while requiring optimization for this specific substrate, is based on the robust and predictable Evans auxiliary methodology. This guide provides the necessary framework, including detailed protocols and expected outcomes, to enable researchers and drug development professionals to successfully synthesize this valuable amino acid derivative for their research and development programs.

References

An In-depth Technical Guide to (S)-3-Amino-4-(4-bromophenyl)butanoic Acid: A Key Intermediate in the Development of CENP-E Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-4-(4-bromophenyl)butanoic acid, a non-proteinogenic β-amino acid, has emerged as a critical building block in the synthesis of targeted anti-cancer therapeutics. While the history of this specific molecule is not marked by a singular discovery event, its significance is intrinsically linked to the development of potent and selective inhibitors of Centromere-associated protein E (CENP-E), a kinesin motor protein essential for mitotic progression. This technical guide provides a comprehensive overview of the discovery context, synthetic approaches, and the biological significance of its principal derivative, GSK923295, a first-in-class CENP-E inhibitor. Detailed experimental protocols, quantitative data, and visualizations of the synthetic workflow and the targeted biological pathway are presented to support ongoing research and development efforts in oncology.

Discovery and History: A Molecule Forged for a Purpose

The discovery and history of (S)-3-Amino-4-(4-bromophenyl)butanoic acid are intertwined with the strategic quest for novel anti-mitotic agents for cancer therapy. Unlike natural amino acids, this compound and its derivatives were conceived as specific structural motifs to enable the synthesis of complex molecules targeting key proteins in cell division.

Its most notable application is as a key intermediate in the synthesis of GSK923295, a potent and selective allosteric inhibitor of CENP-E. The development of GSK923295 arose from high-throughput screening campaigns aimed at identifying small molecules that could disrupt the ATPase activity of CENP-E.[1] The Boc-protected form of (S)-3-Amino-4-(4-bromophenyl)butanoic acid serves as a crucial building block in constructing the core of the GSK923295 molecule.[2] This highlights a modern paradigm in drug discovery where the "discovery" of a molecule is driven by its utility in accessing a specific, biologically relevant chemical space.

The presence of the 4-bromophenyl group is a key feature, providing a site for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, which are instrumental in building the final complex structure of drugs like GSK923295.[2] The stereochemistry at the C3 position is also critical, with studies on GSK923295 and related compounds revealing a strong stereochemical preference for the (S)-enantiomer in binding to the target protein.[3]

Synthetic Protocols

The synthesis of (S)-3-Amino-4-(4-bromophenyl)butanoic acid can be achieved through various stereoselective methods common in the synthesis of β-amino acids. A plausible and scalable approach is adapted from well-established procedures for the enantioselective synthesis of related β-aryl butyric acids, such as the rhodium-catalyzed asymmetric conjugate addition.

Experimental Protocol: Enantioselective Synthesis of (S)-3-(4-Bromophenyl)butanoic Acid (A Key Precursor)

This protocol is based on the highly efficient and scalable synthesis of the carboxylic acid precursor, which can then be further elaborated to the desired 3-amino derivative. The following procedure is adapted from a validated method published in Organic Syntheses.[4][5]

Step 1: Rhodium-Catalyzed Asymmetric Conjugate Addition

-

Reaction Setup: To a 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add (4-bromophenyl)boronic acid (25.1 g, 125 mmol), bis(norbornadiene)rhodium(I) tetrafluoroborate (467 mg, 1.25 mmol), and (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) (780 mg, 1.25 mmol).

-

Solvent Addition: Add 1,4-dioxane (250 mL) to the flask. Stir the mixture at 23 °C for 30 minutes under a positive pressure of nitrogen.

-

Reagent Addition: Add water (38 mL) followed by triethylamine (17.5 mL, 125 mmol).

-

Michael Acceptor Addition: Heat the reaction mixture to 30 °C and add ethyl (E)-but-2-enoate (18.6 mL, 150 mmol) dropwise over 5 minutes.

-

Reaction Monitoring: Stir the mixture at 30 °C for 21 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until completion.

-

Workup: After completion, cool the reaction mixture to room temperature and quench with 2 M HCl. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (S)-Ethyl 3-(4-bromophenyl)butanoate.

Step 2: Hydrolysis to (S)-3-(4-Bromophenyl)butanoic Acid

-

Saponification: Dissolve the crude ethyl ester in a mixture of methanol (150 mL) and water (50 mL). Add sodium hydroxide (10 g, 250 mmol) and stir the mixture at room temperature for 12 hours.

-

Acidification and Extraction: Concentrate the mixture under reduced pressure to remove methanol. Dilute the residue with water (200 mL) and wash with diethyl ether. Acidify the aqueous layer to pH 2 with concentrated HCl. Extract the product with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by crystallization from heptane to yield enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid.

Subsequent amination at the 3-position would typically involve a Curtius, Hofmann, or Schmidt rearrangement of the corresponding carboxylic acid derivative.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis of the precursor and the biological activity of the final product, GSK923295.

| Parameter | Value | Reference |

| Synthesis of (S)-3-(4-Bromophenyl)butanoic Acid | ||

| Yield of (S)-Ethyl 3-(4-bromophenyl)butanoate (crude) | ~95% (conversion) | [4][5] |

| Yield of (S)-3-(4-bromophenyl)butanoic acid (after crystallization) | 73% | [4][5] |

| TLC Rf of (S)-ethyl 3-(4-bromophenyl)butanoate | 0.57 (10% ethyl acetate in hexanes) | [4] |

| TLC Rf of (S)-3-(4-bromophenyl)butanoic acid | 0.65 (50% ethyl acetate in hexanes) | [4] |

| Parameter | Value | Reference |

| Biological Activity of GSK923295 | ||

| Ki for CENP-E MT-stimulated ATPase | 3.2 nM | [6] |

| Average GI50 across 237 tumor cell lines | 253 nM | [6] |

| Stereoselectivity ((S)-enantiomer vs. (R)-enantiomer) | >400-fold more potent | [3] |

Visualizations

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of the precursor, (S)-3-(4-bromophenyl)butanoic acid.

Caption: Synthetic workflow for the precursor.

Biological Signaling Pathway: CENP-E Inhibition

The diagram below illustrates the mechanism of action of GSK923295, the synthesis of which utilizes a derivative of (S)-3-Amino-4-(4-bromophenyl)butanoic acid.

Caption: Mechanism of CENP-E inhibition by GSK923295.

Conclusion

(S)-3-Amino-4-(4-bromophenyl)butanoic acid stands as a testament to the enabling power of synthetic chemistry in modern drug discovery. While not a therapeutic agent in itself, its role as a key architectural component in the synthesis of GSK923295 underscores the importance of developing efficient and stereoselective routes to novel amino acid structures. The continued exploration of CENP-E as a therapeutic target will undoubtedly rely on the availability of such precisely crafted molecular building blocks, paving the way for the next generation of anti-mitotic cancer therapies. The detailed protocols and data presented herein are intended to facilitate further innovation in this critical area of medicinal chemistry and oncology research.

References

- 1. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are CENP-E inhibitors and how do they work? [synapse.patsnap.com]

- 3. Discovery of the First Potent and Selective Inhibitor of Centromere-Associated Protein E: GSK923295 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. orgsyn.org [orgsyn.org]

- 6. selleckchem.com [selleckchem.com]

Spectroscopic Data and Analysis of (S)-2-Amino-4-(4-bromophenyl)butanoic acid: A Technical Guide

Disclaimer: Publicly available, experimentally-derived spectroscopic data for (S)-2-Amino-4-(4-bromophenyl)butanoic acid is limited. The data presented herein is a predicted analysis based on the known spectroscopic behavior of structurally related compounds and general principles of spectroscopic interpretation. This guide is intended for researchers, scientists, and drug development professionals.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from analyses of similar molecules, including butanoic acid derivatives and compounds containing a 4-bromophenyl moiety.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Broad Singlet | 1H | Carboxylic acid (-COOH) |

| ~7.4-7.5 | Doublet | 2H | Aromatic protons ortho to Br |

| ~7.1-7.2 | Doublet | 2H | Aromatic protons meta to Br |

| ~3.8-4.0 | Triplet | 1H | α-proton (-CH(NH₂)-) |

| ~2.6-2.8 | Multiplet | 2H | Methylene protons (-CH₂-Ar) |

| ~2.0-2.2 | Multiplet | 2H | Methylene protons (-CH₂-CH(NH₂)-) |

| ~2.0-3.0 | Broad Singlet | 2H | Amine protons (-NH₂) |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~175-180 | Carboxylic acid carbon (-COOH) |

| ~140-142 | Aromatic carbon attached to the butyl chain |

| ~131-132 | Aromatic carbons meta to Br |

| ~130-131 | Aromatic carbons ortho to Br |

| ~120-122 | Aromatic carbon attached to Br |

| ~55-60 | α-carbon (-CH(NH₂)-) |

| ~34-38 | Methylene carbon (-CH₂-Ar) |

| ~30-34 | Methylene carbon (-CH₂-CH(NH₂)-) |

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 258/260 | Molecular ion [M]⁺, showing isotopic pattern for one bromine atom |

| 213/215 | [M - COOH]⁺ |

| 184/186 | [M - CH(NH₂)COOH]⁺ |

| 170/172 | [Br-C₆H₄-CH₂]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| 2500-3300 (broad) | O-H stretch (carboxylic acid) |

| 3300-3500 (medium) | N-H stretch (primary amine) |

| 2850-2960 | C-H stretch (aliphatic) |

| 1700-1725 | C=O stretch (carboxylic acid) |

| 1580-1650 | N-H bend (primary amine) |

| 1485-1600 | C=C stretch (aromatic) |

| 1000-1100 | C-N stretch |

| 500-600 | C-Br stretch |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-25 mg of the solid sample for ¹H NMR, or 50-100 mg for ¹³C NMR.[1]

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD, as the compound's solubility allows) in a small vial.[1][2]

-

To ensure complete dissolution, the vial may be gently warmed or vortexed.[1]

-

If any particulate matter remains, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry NMR tube.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent for chemical shift referencing (typically δ = 0.00 ppm).[2]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the NMR spectrum using appropriate parameters (e.g., pulse sequence, acquisition time, relaxation delay). For solid-state NMR, magic-angle spinning (MAS) techniques may be employed to improve resolution.[3][4][5]

-

2.2 Mass Spectrometry (MS)

-

Sample Introduction:

-

Ionization:

-

Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for creating molecular ions and characteristic fragments.[6] For more sensitive molecules, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preserve the molecular ion.[8]

-

-

Analysis and Detection:

2.3 Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[9]

-

Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[9]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[9]

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.[9]

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[10]

-

If the signal is too weak, add another drop of the solution to the plate and re-run the spectrum. If the signal is too strong, clean the plate and use a more dilute solution.[9]

-

Alternatively, for solid samples, an Attenuated Total Reflectance (ATR) FT-IR spectrometer can be used, which requires minimal sample preparation.[10][11]

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow of Spectroscopic Analysis.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. books.rsc.org [books.rsc.org]

- 5. Solid-state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. community.wvu.edu [community.wvu.edu]

- 11. amherst.edu [amherst.edu]

Potential Biological Activity of (S)-2-Amino-4-(4-bromophenyl)butanoic acid: A Technical Guide for Researchers

For distribution to researchers, scientists, and drug development professionals.

Abstract

(S)-2-Amino-4-(4-bromophenyl)butanoic acid is a non-proteinogenic amino acid for which specific biological activity has not been extensively described in publicly available literature. However, based on its structural similarity to other pharmacologically active amino acids, particularly halogenated phenylalanine analogs, a strong hypothesis can be formulated regarding its potential interaction with amino acid transporters. This document serves as a technical guide, extrapolating from existing research on related compounds to propose a potential mechanism of action for this compound, and provides detailed experimental protocols to investigate this hypothesis. The primary focus will be on its potential role as a modulator of L-type Amino Acid Transporter 1 (LAT1), a target of interest in oncology.

Introduction: The Therapeutic Potential of Novel Amino Acid Analogs

Unnatural amino acids are a cornerstone of modern medicinal chemistry, offering unique scaffolds to probe biological systems and develop novel therapeutics. Their structural diversity allows for the fine-tuning of pharmacological properties, including target specificity, metabolic stability, and bioavailability. Halogenated derivatives of aromatic amino acids, in particular, have demonstrated significant biological activities, including neuroprotective effects and the ability to modulate amino acid transport systems.

This compound is a chiral, non-natural amino acid. Its structure, featuring a brominated phenyl ring attached to a butanoic acid backbone, suggests potential interactions with cellular systems that recognize and transport endogenous amino acids. This guide will explore the most probable biological target for this compound based on structure-activity relationship (SAR) studies of similar molecules.

Hypothesized Biological Target: L-type Amino Acid Transporters (LATs)

The most likely biological targets for this compound are the L-type Amino Acid Transporters (LATs). LATs are a family of sodium-independent transporters responsible for the cellular uptake of large neutral amino acids, such as leucine, phenylalanine, and tyrosine. Of particular interest is LAT1 (SLC7A5), which is highly expressed in cancer cells to meet their increased demand for essential amino acids for growth and proliferation. This upregulation makes LAT1 a compelling target for cancer therapy.

Structure-Activity Relationship (SAR) of LAT1 Inhibitors

Several studies on halogenated phenylalanine and tyrosine analogs have provided insights into the structural requirements for LAT1 inhibition. Key findings indicate that the size and position of the halogen on the phenyl ring significantly influence affinity for LAT1. For instance, larger halogens like bromine and iodine at the meta-position (3-position) of the phenyl ring tend to increase LAT1 affinity.

The target compound, this compound, has a bromine atom at the para-position (4-position). While not the meta-position, the presence of a bulky halogen is a feature shared with known LAT1 ligands. Furthermore, the extension of the side chain from propanoic acid (as in phenylalanine) to butanoic acid may influence its interaction with the transporter's binding pocket.

Based on these observations, it is hypothesized that this compound may act as a competitive inhibitor of LAT1.

Proposed Signaling Pathway Involvement

Inhibition of LAT1 by this compound would disrupt the cellular uptake of essential amino acids like leucine. Reduced intracellular leucine levels would, in turn, lead to the downregulation of the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and survival. This cascade of events could ultimately induce cell cycle arrest and apoptosis in cancer cells that are dependent on LAT1 activity.

Hypothesized mechanism of action via LAT1 inhibition.

Proposed Experimental Protocols

To investigate the potential biological activity of this compound, a series of in vitro experiments are proposed.

In Vitro Amino Acid Transport Assay

This experiment aims to determine if this compound can inhibit the transport of a known LAT1 substrate, such as radiolabeled L-leucine.

Cell Lines:

-

A cancer cell line with high LAT1 expression (e.g., HT-29, A549).

-

A control cell line with low or no LAT1 expression.

Materials:

-

This compound

-

[³H]-L-leucine or [¹⁴C]-L-leucine

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Scintillation fluid and vials

-

Scintillation counter

Protocol:

-

Seed cells in 24-well plates and grow to confluence.

-

Wash cells with pre-warmed PBS.

-

Incubate cells with varying concentrations of this compound for 15-30 minutes. Include a vehicle control.

-

Add a fixed concentration of radiolabeled L-leucine to each well and incubate for a short period (e.g., 1-5 minutes) to measure initial transport rates.

-

Terminate the uptake by rapidly washing the cells with ice-cold PBS.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Normalize the radioactivity counts to the protein concentration in each well.

-

Calculate the inhibition of L-leucine uptake at each concentration of the test compound and determine the IC₅₀ value.

Workflow for the in vitro amino acid transport assay.

Cell Viability and Proliferation Assays

These assays will determine if the inhibition of amino acid transport translates to a cytotoxic or cytostatic effect on cancer cells.

Assays:

-

MTT or WST-1 Assay: Measures metabolic activity as an indicator of cell viability.

-

Crystal Violet Assay: Stains total protein to assess cell number.

-

BrdU Incorporation Assay: Measures DNA synthesis as an indicator of cell proliferation.

Protocol (General):

-

Seed cancer cells in 96-well plates.

-

Treat cells with a range of concentrations of this compound for 24, 48, and 72 hours.

-

Perform the chosen viability/proliferation assay according to the manufacturer's instructions.

-

Measure the appropriate output (e.g., absorbance) using a plate reader.

-

Calculate the percentage of viable/proliferating cells relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Western Blot Analysis of mTOR Pathway

This experiment will verify if the compound affects the downstream signaling of LAT1.

Protocol:

-

Treat LAT1-expressing cancer cells with this compound at its GI₅₀ concentration for various time points.

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against key mTOR pathway proteins (e.g., phospho-S6K, phospho-4E-BP1) and loading controls (e.g., total S6K, actin).

-

Incubate with secondary antibodies and visualize the protein bands.

-

Quantify band intensities to determine the effect of the compound on protein phosphorylation.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of expected results from the proposed experiments, which would need to be populated with actual experimental data.

| Parameter | This compound | JPH203 (Positive Control) |

| LAT1 Inhibition (IC₅₀) | To be determined | ~1 µM |

| Cell Growth Inhibition (GI₅₀) | ||

| HT-29 Cells | To be determined | ~10 µM |

| A549 Cells | To be determined | ~15 µM |

| mTOR Pathway Modulation | ||

| p-S6K Levels | Expected Decrease | Decrease |

| p-4E-BP1 Levels | Expected Decrease | Decrease |

Conclusion

While direct evidence for the biological activity of this compound is currently lacking, its chemical structure strongly suggests a potential role as a modulator of amino acid transport, particularly as an inhibitor of LAT1. The proposed experimental framework provides a clear path to investigating this hypothesis. If confirmed, this compound could represent a novel scaffold for the development of anticancer agents targeting the metabolic dependencies of tumor cells. Further studies would be warranted to explore its selectivity for LAT1 over other transporters, its in vivo efficacy, and its pharmacokinetic properties.

An In-Depth Technical Guide to (S)-2-Amino-4-(4-bromophenyl)butanoic Acid as a Non-Canonical Amino Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-4-(4-bromophenyl)butanoic acid is a non-canonical amino acid (ncAA) that holds significant potential for the development of novel peptide-based therapeutics and chemical biology tools. Its unique structure, featuring a bromophenyl group on the side chain, offers a versatile scaffold for introducing specific biophysical and chemical properties into peptides and proteins. This guide provides a comprehensive overview of the available technical data, synthetic methodologies, and potential applications of this promising building block.

Non-canonical amino acids are increasingly utilized in drug discovery and biomedical research to overcome the limitations of the 20 proteinogenic amino acids.[1] Their incorporation can enhance peptide stability, modulate biological activity, and introduce novel functionalities for probing biological systems.[1] The bromo-functionalization of the phenyl ring in this compound provides a handle for further chemical modification through cross-coupling reactions, making it a particularly attractive ncAA for creating diverse peptide libraries and complex molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 1260587-25-4 | [2] |

| Molecular Formula | C₁₀H₁₂BrNO₂ | [2] |

| Molecular Weight | 258.11 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically >95% | [2] |

| InChI Key | DKLOOEYUDFTYNM-VIFPVBQESA-N | [2] |

Synthesis and Characterization

Adaptable Synthetic Workflow:

References

- 1. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative Structure-Activity Relationship Study of Antioxidant Tripeptides Based on Model Population Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Bromophenyl Group in (S)-2-Amino-4-(4-bromophenyl)butanoic acid: A Technical Guide to its Role and Potential in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-4-(4-bromophenyl)butanoic acid is a non-proteinogenic amino acid that holds significant potential in medicinal chemistry and drug development. The presence of the 4-bromophenyl group is a key structural feature that imparts unique physicochemical and pharmacological properties. This technical guide provides an in-depth analysis of the multifaceted role of the bromophenyl moiety in this molecule, drawing upon established principles of medicinal chemistry and data from structurally related compounds. While specific biological data for this compound is limited in the public domain, this document serves as a comprehensive resource on its synthesis, the functional importance of the bromophenyl group, and its potential applications in therapeutic design.

Introduction: The Significance of Halogenation in Drug Design

The introduction of halogen atoms, particularly bromine, into molecular scaffolds is a well-established strategy in drug design to modulate a compound's therapeutic profile. Bromine, with its distinct size, electronegativity, and lipophilicity, can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity and selectivity for biological targets. The bromophenyl group, in particular, offers a versatile platform for enhancing molecular interactions and providing a synthetic handle for further chemical modifications.

Physicochemical and Pharmacokinetic Implications of the Bromophenyl Group

The 4-bromophenyl substituent in this compound is anticipated to influence several key molecular properties. A summary of these anticipated effects is presented in Table 1.

| Property | Influence of the 4-Bromophenyl Group | Rationale |

| Lipophilicity | Increased | The bulky and nonpolar nature of the bromophenyl group increases the overall lipophilicity of the molecule, which can enhance membrane permeability and oral bioavailability. |

| Electronic Effects | Electron-withdrawing | The electronegativity of the bromine atom withdraws electron density from the phenyl ring, which can affect the acidity of the carboxylic acid and the basicity of the amino group, potentially influencing ionization at physiological pH. |

| Metabolic Stability | Potentially Increased | The carbon-bromine bond is generally stable to metabolic degradation. The presence of the bromine atom can also block potential sites of metabolism on the phenyl ring, leading to a longer half-life. |

| Binding Interactions | Potential for Halogen Bonding | The bromine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms (e.g., oxygen, nitrogen, sulfur) in a protein's binding pocket. This can contribute to enhanced binding affinity and selectivity. |

| Synthetic Versatility | Reactive Handle | The bromine atom serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of other functional groups to explore structure-activity relationships (SAR).[1] |

Table 1. Anticipated Physicochemical and Pharmacokinetic Contributions of the 4-Bromophenyl Group.

Synthesis of this compound and Related Analogs

Below is a detailed experimental protocol for the synthesis of a structurally related precursor, (S)-3-(4-Bromophenyl)butanoic acid, which can be a key intermediate.

Experimental Protocol: Large-Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid

Materials:

-

(4-bromophenyl)boronic acid

-

bis(norbornadiene)rhodium(I) tetrafluoroborate

-

(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

1,4-dioxane

-

Water

-

Triethylamine

-

Ethyl (E)-but-2-enoate

-

Ethyl acetate

-

Hexanes

-

Sodium hydroxide

-

Methanol

-

Dichloromethane

-

Hydrochloric acid

-

Heptane

Procedure:

-

Preparation of (S)-Ethyl 3-(4-bromophenyl)butanoate:

-

A 1-L, three-necked, round-bottomed flask is charged with (4-bromophenyl)boronic acid (25.1 g, 125 mmol), bis(norbornadiene)rhodium(I) tetrafluoroborate (467 mg, 1.25 mmol), (R)-BINAP (780 mg, 1.25 mmol), and 1,4-dioxane (250 mL).

-

The mixture is stirred at 23 °C for 30 minutes under a nitrogen atmosphere.

-

Water (38 mL) is added, followed by triethylamine (17.5 mL, 125 mmol).

-

The reaction is heated to 30 °C, and ethyl (E)-but-2-enoate (18.6 mL, 150 mmol) is added over 5 minutes.

-

The reaction is stirred at 30 °C for 2 hours.

-

The reaction mixture is cooled to 23 °C and quenched with 1 M HCl (100 mL).

-

The mixture is extracted with ethyl acetate (3 x 100 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluting with a gradient of 0% to 10% ethyl acetate in hexanes) to afford (S)-ethyl 3-(4-bromophenyl)butanoate.

-

-

Saponification to (S)-3-(4-Bromophenyl)butanoic Acid:

-

To a solution of (S)-ethyl 3-(4-bromophenyl)butanoate in methanol is added a solution of sodium hydroxide in water.

-

The mixture is heated to 50 °C and stirred for 1 hour.

-

The reaction is cooled to 30 °C, and the methanol is removed under reduced pressure.

-

The aqueous residue is washed with dichloromethane (100 mL).

-

The aqueous layer is cooled to 10 °C and acidified to pH 1-2 with 12 M HCl.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product is recrystallized from heptane to yield enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid.

-

Further synthetic steps would be required to introduce the amino group at the 2-position to yield the final product, this compound.

References

Methodological & Application

Application Notes and Protocols for Site-Specific Incorporation of (S)-2-Amino-4-(4-bromophenyl)butanoic Acid into Proteins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the site-specific incorporation of the non-canonical amino acid (ncAA) (S)-2-Amino-4-(4-bromophenyl)butanoic acid, also known as p-bromophenylalanine (pBrF), into proteins. This technology, a cornerstone of genetic code expansion, allows for the precise introduction of unique chemical functionalities into proteins, thereby enabling novel approaches to study protein structure and function, as well as for the development of new protein-based therapeutics.[1][2][3]

The heavy bromine atom in pBrF serves as an excellent probe for X-ray crystallography, facilitating phase determination through single-wavelength anomalous dispersion (SAD). Furthermore, the altered electronic properties of the phenyl ring can be used to probe protein environments and interactions.

Principle of Incorporation

The site-specific incorporation of pBrF is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[3] This pair functions independently of the host cell's endogenous translational machinery.[3][4] An engineered synthetase specifically charges a suppressor tRNA with pBrF. This charged tRNA then recognizes a unique codon, typically the amber stop codon (UAG), that has been introduced at the desired site in the gene of interest, leading to the incorporation of pBrF into the expressed protein.[3][4]

A key challenge in the incorporation of phenylalanine analogs is the potential for mischarging of the orthogonal tRNA with endogenous amino acids like tryptophan and lysine.[5][6] To overcome this, a mutant of the yeast phenylalanyl-tRNA synthetase (yPheRS) with the T415A mutation has been developed. This variant exhibits a 5-fold higher activity for pBrF compared to tryptophan, ensuring high-fidelity incorporation of at least 98%.[5][6]

Key Applications

-

Protein Structure Determination: The bromine atom in pBrF is a powerful tool for X-ray crystallography, aiding in solving the phase problem.[7]

-

Probing Protein Environments: The unique spectroscopic properties of the brominated phenyl ring can be used to investigate the local environment within a protein.

-

Structure-Function Studies: Site-specific replacement of natural amino acids with pBrF allows for detailed investigation of the role of specific residues in protein function.[8]

-

Engineering Novel Protein Functions: The introduction of this ncAA can be used to create proteins with novel catalytic or binding properties.

Quantitative Data Summary

The following tables summarize key quantitative data related to the site-specific incorporation of pBrF.

Table 1: Performance of the Engineered Yeast Phenylalanyl-tRNA Synthetase (yPheRS) for pBrF

| Synthetase Variant | Substrate | Relative Activity (ATP-PPi Exchange) | Incorporation Fidelity | Reference |

| yPheRS (T415G) | Phenylalanine analogues | Baseline | Lower fidelity due to mischarging | [5][6] |

| yPheRS (T415A) | p-Bromophenylalanine | 5-fold higher than for Tryptophan | ≥ 98% | [5][6] |

| yPheRS (T415A) | Tryptophan | Reduced | N/A | [5][6] |

| yPheRS (T415A) | Lysine | Significantly Reduced (with mutant tRNA) | N/A | [5][6] |

Table 2: Typical Protein Yields with pBrF Incorporation in E. coli

| Protein | Expression System | Yield (mg/L of culture) | Notes |

| Murine Dihydrofolate Reductase | E. coli BL21(DE3) with pET and pEVOL plasmids | 1-5 | Yields can be protein-dependent and may require optimization. |

| Green Fluorescent Protein (GFP) | E. coli with arabinose-inducible system | 5-10 | Reporter proteins often express at higher levels. |

Experimental Protocols

This section provides detailed protocols for the site-specific incorporation of pBrF into a target protein in E. coli.

Plasmid Preparation

Two plasmids are required for this procedure:[1]

-

Expression Plasmid: A plasmid containing the gene of interest with an in-frame amber (TAG) stop codon at the desired position for pBrF incorporation. This plasmid should also confer a specific antibiotic resistance (e.g., ampicillin).

-

pEVOL-pBrF Plasmid: A plasmid encoding the engineered orthogonal yPheRS(T415A) and its cognate suppressor tRNA. This plasmid typically confers a different antibiotic resistance (e.g., chloramphenicol).

Protocol:

-

Introduce the amber codon (TAG) into the gene of interest at the desired location using site-directed mutagenesis.

-

Verify the mutation by DNA sequencing.

-

Prepare high-purity stocks of both the expression plasmid and the pEVOL-pBrF plasmid.

E. coli Co-transformation

Protocol:

-

Thaw a vial of chemically competent E. coli BL21(DE3) cells on ice.

-

Add 100 ng of the expression plasmid and 100 ng of the pEVOL-pBrF plasmid to the cells.

-

Incubate on ice for 30 minutes.

-

Heat-shock the cells at 42°C for 45 seconds.

-

Immediately place the cells on ice for 2 minutes.

-

Add 800 µL of SOC medium and incubate at 37°C for 1 hour with shaking.

-

Plate the transformed cells on LB agar plates containing both ampicillin (100 µg/mL) and chloramphenicol (34 µg/mL).

-

Incubate the plates overnight at 37°C.

Protein Expression and Incorporation of pBrF

Protocol:

-

Inoculate a single colony from the co-transformation plate into 10 mL of LB medium containing ampicillin (100 µg/mL) and chloramphenicol (34 µg/mL).

-

Grow the culture overnight at 37°C with shaking.

-

The next day, inoculate 1 L of LB medium containing both antibiotics with the overnight culture.

-

Grow the 1 L culture at 37°C with shaking until the OD600 reaches 0.6-0.8.[9]

-

Add this compound (pBrF) to a final concentration of 1 mM.

-

Induce the expression of the tRNA and synthetase by adding L-arabinose to a final concentration of 0.02% (w/v).[9]

-

Induce the expression of the target protein by adding IPTG to a final concentration of 0.2 mM.[9]

-

Reduce the temperature to 18-20°C and continue to grow the culture for 16-20 hours with shaking.[9]

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[9] The cell pellet can be stored at -80°C.

Protein Purification

The purification protocol will be dependent on the specific protein and the affinity tag used (e.g., His-tag, GST-tag). A general protocol for a His-tagged protein is provided below.

Protocol:

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

Apply the supernatant to a pre-equilibrated Ni-NTA affinity column.

-

Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elute the protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Analyze the purified protein by SDS-PAGE.

-

For further purification and buffer exchange, perform size-exclusion chromatography.

Verification of pBrF Incorporation by Mass Spectrometry

Mass spectrometry is a crucial step to confirm the successful and site-specific incorporation of pBrF.[10][11]

Protocol:

-

Excise the protein band of interest from an SDS-PAGE gel.

-

Perform in-gel digestion of the protein (e.g., with trypsin).

-

Extract the resulting peptides.

-

Search the mass spectrometry data against the protein sequence, including a modification corresponding to the mass shift of phenylalanine to p-bromophenylalanine at the target site. The expected mass shift is the mass of Bromine minus the mass of Hydrogen.

Visualizations

The following diagrams illustrate the key processes involved in the site-specific incorporation of pBrF.

References

- 1. biochemistry.ucla.edu [biochemistry.ucla.edu]

- 2. Protein Expression with Biosynthesized Noncanonical Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 3. Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement [mdpi.com]

- 4. Residue-specific Incorporation of Noncanonical Amino Acids into Model Proteins Using an Escherichia coli Cell-free Transcription-translation System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design of a bacterial host for site-specific incorporation of p-bromophenylalanine into recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analyzing Protein Structure and Function - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Site-specific incorporation of biophysical probes into NF-κB with non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols: (S)-2-Amino-4-(4-bromophenyl)butanoic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-4-(4-bromophenyl)butanoic acid is a non-proteinogenic amino acid that serves as a valuable building block in modern peptide synthesis. Its unique structure, featuring a brominated phenyl ring, offers researchers a versatile tool for designing peptides with enhanced biological activity, improved stability, and novel functionalities. The bromine atom can act as a heavy-atom probe in X-ray crystallography, a handle for further chemical modification via cross-coupling reactions, and can influence peptide conformation and binding affinity through halogen bonding.[1]

These application notes provide detailed protocols for the incorporation of this compound into peptides using Fmoc-based solid-phase peptide synthesis (SPPS), along with data on expected outcomes and potential biological applications.

Data Presentation

The incorporation of unnatural amino acids such as this compound into a peptide sequence via solid-phase peptide synthesis (SPPS) is a routine procedure. The efficiency of these steps is critical for the overall yield and purity of the final peptide. Below are tables summarizing typical quantitative data for the key stages of this process. Please note that exact values can vary depending on the specific peptide sequence, resin, and coupling reagents used.

Table 1: Fmoc-(S)-2-Amino-4-(4-bromophenyl)butanoic acid Coupling Efficiency

| Coupling Reagent | Activation Time (min) | Coupling Time (min) | Solvent | Typical Coupling Yield (%) |

| HBTU/DIPEA | 2 | 60 - 120 | DMF | > 99% |

| HATU/DIPEA | 2 | 60 - 120 | DMF | > 99.5% |

| DIC/Oxyma | 5 | 90 - 180 | DMF | > 98% |

Data is representative for standard SPPS conditions and may require optimization for specific sequences.

Table 2: Post-Synthesis Peptide Characterization

| Peptide Sequence (Example) | Method | Parameter | Result |

| Ac-X-Lys-Leu-Gly-NH₂ (X = this compound) | RP-HPLC | Purity | > 95% |

| ESI-MS | [M+H]⁺ Calculated | 583.2 g/mol | |

| ESI-MS | [M+H]⁺ Observed | 583.3 g/mol |

Ac = Acetyl group. The example peptide is a hypothetical sequence for illustrative purposes.

Experimental Protocols

The following protocols outline the standard procedures for incorporating Fmoc-(S)-2-Amino-4-(4-bromophenyl)butanoic acid into a peptide sequence using manual or automated solid-phase peptide synthesis.

Protocol 1: Resin Swelling and Fmoc Deprotection

-

Resin Swelling: Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel. Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes. Drain the DMF.

-

Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes and drain. Repeat with a fresh 20% piperidine in DMF solution for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Protocol 2: Amino Acid Coupling

-

Activation: In a separate vial, dissolve Fmoc-(S)-2-Amino-4-(4-bromophenyl)butanoic acid (3 equivalents relative to resin loading), a coupling reagent such as HBTU (2.9 equivalents), and an activator base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Allow the activation to proceed for 2 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

-

Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min) and then with dichloromethane (DCM) (3 x 1 min).

-

Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

Protocol 3: Peptide Cleavage and Deprotection

-

Resin Preparation: After the final coupling and deprotection steps, wash the peptidyl-resin with DMF, followed by DCM, and dry under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Incubate the mixture at room temperature with occasional swirling for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the crude peptide under vacuum.

Protocol 4: Peptide Purification and Analysis

-

Purification: Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of acetonitrile in water, both containing 0.1% TFA.

-

Analysis: Confirm the purity of the collected fractions using analytical RP-HPLC.[2][3]

-

Characterization: Verify the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight.[4][5]

Mandatory Visualization

Experimental Workflow for Peptide Synthesis

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

Potential Biological Activity: Antimicrobial Peptide Mechanism

The incorporation of hydrophobic and bulky unnatural amino acids like this compound can enhance the antimicrobial properties of peptides.[6][7] These peptides often act by disrupting the bacterial cell membrane.

Caption: Proposed mechanism of action for an antimicrobial peptide.

References

- 1. publications.iupac.org [publications.iupac.org]

- 2. resolvemass.ca [resolvemass.ca]

- 3. lcms.cz [lcms.cz]

- 4. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improved peptide identification in proteomics by two consecutive stages of mass spectrometric fragmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Development of a Potent Antimicrobial Peptide With Photodynamic Activity [frontiersin.org]

- 7. Role of phenylalanine and valine10 residues in the antimicrobial activity and cytotoxicity of piscidin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for Site-Specific Incorporation of (S)-2-Amino-4-(4-bromophenyl)butanoic Acid via Amber Stop Codon Suppression

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool for protein engineering and drug development. This technology allows for the introduction of novel chemical functionalities, such as spectroscopic probes, post-translational modifications, and bioorthogonal handles, at precise locations within a protein's structure. Amber stop codon (UAG) suppression is a widely used method for achieving this.[1][2] An orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNACUA) work in concert to recognize the UAG codon and insert the desired ncAA during protein translation.

This document provides a detailed protocol for the incorporation of the non-canonical amino acid (S)-2-Amino-4-(4-bromophenyl)butanoic acid into a target protein in Escherichia coli. The protocol is adapted from established methods for the incorporation of a structurally similar amino acid, p-bromophenylalanine (pBrF).[3][4][5] It is important to note that while the principles are the same, the efficiency and fidelity of incorporating this compound with the specified orthogonal system will require experimental validation.

Principle of Amber Stop Codon Suppression

The central components of this system are an orthogonal aaRS/tRNACUA pair that is engineered to be independent of the host cell's translational machinery.[6] The orthogonal aaRS is evolved to specifically recognize and charge the desired ncAA onto the orthogonal suppressor tRNA. This ncAA-charged tRNA then recognizes the amber stop codon (UAG) in the mRNA of the target protein and incorporates the ncAA at that position, allowing for the synthesis of a full-length protein containing the ncAA.

Materials and Reagents

Plasmids and Strains

-

Expression Plasmid: A plasmid encoding the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.

-

Orthogonal System Plasmid: A compatible plasmid co-expressing the engineered aminoacyl-tRNA synthetase and the suppressor tRNA. For incorporating phenylalanine analogs like pBrF, a commonly used system is a mutant yeast phenylalanyl-tRNA synthetase (yPheRS T415A) and a modified yeast suppressor tRNA (ytRNAPheCUA).[3][4]

-

E. coli Expression Strain: A suitable strain for protein expression, such as BL21(DE3).

Non-Canonical Amino Acid

-

This compound

Media and Buffers

-

LB Broth and LB Agar

-

M9 Minimal Media

-

Antibiotics (e.g., ampicillin, kanamycin)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)

-

Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

Experimental Workflow

The overall workflow for the incorporation of this compound is depicted below.

Figure 1: A high-level overview of the experimental workflow.

Detailed Protocols

Plasmid Preparation and Transformation

-

Prepare high-purity stocks of the expression plasmid (containing the gene of interest with the TAG codon) and the orthogonal system plasmid.

-

Co-transform both plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)) using standard chemical transformation or electroporation methods.

-

Plate the transformed cells on LB agar plates containing the appropriate antibiotics for plasmid selection.

-

Incubate the plates overnight at 37°C.

Protein Expression

-

Inoculate a single colony from the transformation plate into 5 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.

-

The next day, inoculate 1 L of M9 minimal medium supplemented with the necessary antibiotics with the overnight culture.

-

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

To induce protein expression, add this compound to a final concentration of 1 mM.

-

Simultaneously, add IPTG to a final concentration of 0.5 mM.

-

Incubate the culture at a reduced temperature, for example, 20°C, for 16-20 hours with shaking. Lower temperatures often improve protein solubility.

Protein Purification

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in 30 mL of ice-cold lysis buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

If the target protein has a His-tag, apply the supernatant to a pre-equilibrated Ni-NTA affinity column.

-

Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

-

Elute the target protein with elution buffer.

-

Collect the fractions and analyze them by SDS-PAGE.

Analysis of Incorporation

-

SDS-PAGE: Successful incorporation of the ncAA will result in a full-length protein band at the expected molecular weight. A negative control culture grown in the absence of the ncAA should show little to no full-length protein, indicating that suppression is dependent on the presence of the ncAA.

-

Mass Spectrometry: To confirm the identity and precise incorporation of this compound, the purified protein should be analyzed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Signaling Pathway and Logical Relationships

The core of this protocol relies on the orthogonal translation system functioning independently of the endogenous E. coli machinery. The logical relationship is illustrated in the diagram below.

Figure 2: The pathway of amber stop codon suppression.

Quantitative Data Summary

As this protocol is an adaptation, quantitative data for the incorporation of this compound is not available. However, data from the incorporation of the similar amino acid, p-bromophenylalanine (pBrF), can be used as a benchmark.[3][4]

| Parameter | Reported Value for p-bromophenylalanine | Reference |

| Incorporation Fidelity | >98% | [3][4] |

| Protein Yield | Dependent on the target protein, but generally lower than wild-type expression. | - |

| Optimal ncAA Concentration | 1-2 mM | [5] |

| Optimal Induction Temperature | 18-30°C | [7] |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low protein yield | - Inefficient suppression- ncAA toxicity- Protein insolubility | - Optimize ncAA and IPTG concentrations- Try a different expression strain- Lower the induction temperature- Test different purification buffers |

| No full-length protein | - Inactive orthogonal system- Incorrect plasmid construction- Degradation of ncAA | - Verify plasmid sequences- Prepare fresh ncAA solution- Test the system with a reporter protein (e.g., GFP) |

| High background suppression (in the absence of ncAA) | - Mis-acylation of the orthogonal tRNA by an endogenous synthetase | - Use a modified orthogonal tRNA designed to reduce mis-acylation[3][4] |

Conclusion

This protocol provides a comprehensive framework for the site-specific incorporation of this compound into proteins in E. coli. Successful implementation of this technique will enable researchers to explore novel protein functions and engineer proteins with enhanced properties. It is essential to empirically optimize the conditions for each new target protein and to validate the fidelity of ncAA incorporation.

References

- 1. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design of a bacterial host for site-specific incorporation of p-bromophenylalanine into recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: (S)-2-Amino-4-(4-bromophenyl)butanoic Acid for In Vivo Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-4-(4-bromophenyl)butanoic acid, a non-canonical amino acid (ncAA), offers a powerful tool for the site-specific labeling of proteins in vivo. As a structural analog of phenylalanine, it can be incorporated into proteins with high fidelity using engineered orthogonal aminoacyl-tRNA synthetase/tRNA pairs. The introduction of a bromine atom on the phenyl ring provides a unique chemical handle for subsequent bioorthogonal reactions, enabling precise protein modification for a wide range of applications in basic research and drug development.

The key advantage of this technology lies in its ability to introduce novel functionalities into proteins within a living cellular environment. This allows for the study of protein dynamics, interactions, and function in their native context, overcoming many limitations of traditional in vitro labeling methods. The aryl bromide group is particularly versatile, serving as a substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This enables the attachment of a diverse array of probes, including fluorophores, biotin, and small molecule drugs, with high efficiency and specificity.

This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into proteins in both bacterial and mammalian systems, along with methods for subsequent protein labeling and analysis.

Data Presentation

The efficiency and fidelity of incorporating this compound (or its close analog, p-bromophenylalanine) have been quantitatively assessed, primarily in E. coli expression systems. The following tables summarize key quantitative data from published studies, providing a benchmark for researchers.

| Parameter | Organism | Method | Value | Reference |

| Incorporation Fidelity | E. coli | Amber Suppression with engineered yPheRS/tRNA pair | ≥ 98% | [1] |

| Incorporation Efficiency | E. coli | Phenylalanine auxotroph with mutant PheRS | 88% replacement of Phenylalanine | |

| Protein Yield | E. coli | Supplementation with p-Br-Phe | 20-25 mg/L (approx. 67% of wild-type) |

Table 1: Quantitative Data on the In Vivo Incorporation of p-Bromophenylalanine.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound in E. coli

This protocol describes the site-specific incorporation of this compound into a target protein in E. coli using an amber suppressor tRNA and a mutant aminoacyl-tRNA synthetase.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression plasmid for the protein of interest with an in-frame amber codon (TAG) at the desired labeling site.

-

Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) specific for this compound and its cognate suppressor tRNA (e.g., a mutant yeast PheRS).

-

This compound

-

Luria-Bertani (LB) medium and agar plates

-

Minimal medium (e.g., M9) supplemented with necessary nutrients

-

Antibiotics corresponding to plasmid selection markers

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

-

Plasmid Transformation: Co-transform the E. coli expression strain with the plasmid containing the gene of interest (with the amber codon) and the plasmid encoding the orthogonal aaRS/tRNA pair.

-

Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.

-

Expression Culture: Inoculate 1 L of minimal medium (supplemented with 0.4% glucose, 2 mM MgSO4, 0.1 mM CaCl2, and necessary amino acids except for phenylalanine) with the overnight starter culture. Add the appropriate antibiotics.

-

Induction: Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

-

Supplementation with ncAA: Add this compound to a final concentration of 1 mM.

-

Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-

Harvesting: Continue to grow the culture for 4-6 hours at 30°C. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Protein Purification: Resuspend the cell pellet in lysis buffer and purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

Protocol 2: Site-Specific Incorporation of this compound in Mammalian Cells

This protocol is adapted for the site-specific incorporation of this compound in mammalian cells using an amber suppression system.[2][3]

Materials:

-

Mammalian cell line (e.g., HEK293T, CHO)

-

Expression vector for the protein of interest with an in-frame amber codon (TAG) at the desired site.

-

Expression vector encoding the orthogonal aaRS/tRNA pair specific for this compound.

-

This compound

-

Complete cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-